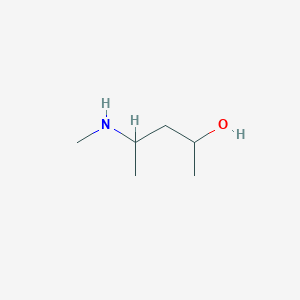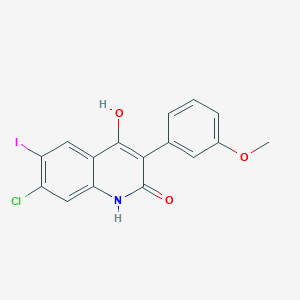
4-Dimethylphosphorylpiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylphosphorylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylphosphorylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a phosphorylating agent, such as dimethylphosphoryl chloride, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Dimethylphosphorylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .
Applications De Recherche Scientifique
4-Dimethylphosphorylpiperidine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Dimethylphosphorylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The phosphoryl group plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
- 4-Piperidone hydrochloride monohydrate
- 4,4-Piperidinediol hydrochloride
- N-Methylpiperidine
Comparison: 4-Dimethylphosphorylpiperidine;hydrochloride is unique due to its dimethylphosphoryl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Propriétés
Formule moléculaire |
C7H17ClNOP |
|---|---|
Poids moléculaire |
197.64 g/mol |
Nom IUPAC |
4-dimethylphosphorylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H16NOP.ClH/c1-10(2,9)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H |
Clé InChI |
ZWQBHVNSWGHERS-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)


![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)

